

Gaviscon Double Action vs. Standard Antacid Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Gaviscon
Cat. No.:	B1233894

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the performance of **Gaviscon** Double Action against standard antacid formulations, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the mechanisms and efficacy of these common treatments for gastroesophageal reflux and indigestion.

Introduction: Mechanisms of Action

Standard antacids primarily work by neutralizing gastric acid.^[1] They are typically composed of salts of aluminum, calcium, magnesium, or sodium.^[1] The alkaline ions in these formulations chemically neutralize the hydrochloric acid in the stomach, thereby increasing the gastric pH and providing rapid relief from the symptoms of heartburn and indigestion.^{[2][3]}

Gaviscon Double Action, in contrast, employs a dual mechanism. It contains antacid components, specifically calcium carbonate and sodium bicarbonate, which neutralize excess stomach acid for fast relief.^{[4][5][6]} In addition to this, its key component, sodium alginate, reacts with gastric acid to form a viscous, near-neutral pH gel layer, or "raft".^{[4][7]} This raft floats on top of the stomach contents, acting as a physical barrier that impedes gastroesophageal reflux.^{[4][7]} In severe cases, the raft itself may be refluxed into the esophagus, providing a demulcent effect.^[4]

Comparative Performance Data

The following tables summarize quantitative data from various studies comparing the performance of **Gaviscon** Double Action and standard antacid formulations.

Table 1: Formulation and Acid Neutralizing Capacity

Formulation	Active Ingredients	Acid Neutralizing Capacity (ANC)
Gaviscon Double Action Liquid (per 10 mL)	Sodium Alginate (500mg), Sodium Bicarbonate (213mg), Calcium Carbonate (325mg) ^[6]	Approximately 10 mEqH ⁺ ^[4]
Standard Antacid (Example: CVS brand Antacid Liquid Supreme)	Calcium Carbonate (400mg/5mL), Magnesium Hydroxide (135mg/5mL) ^[8]	Approximately 18 mmol/L (for a 7.5 mL dose) ^[8]

Table 2: Clinical Efficacy in Controlling Postprandial Esophageal Acid Exposure

Parameter	Gaviscon Double Action Liquid	Standard Antacid	Key Findings
Distal Esophageal Acid Exposure	Significantly less	Higher	Gaviscon was more effective in controlling postprandial esophageal acid exposure.[8]
Nadir pH of Refluxate (30-150 min postprandial)	Significantly greater	Lower	The refluxate was less acidic with Gaviscon. [8]
Number of Reflux Events (acid or weakly acidic)	No significant difference	No significant difference	The number of reflux events was similar for both treatments.[8]
Proximal Extent of Reflux	No significant difference	No significant difference	The spatial distribution of reflux within the esophagus was similar.[8]

Table 3: Raft Formation and Properties

Parameter	Gaviscon Double Action Liquid	Standard Antacids (without alginate)	Key Findings
Raft Formation	Forms a viscous gel raft in the presence of gastric acid	Do not form a raft	The alginate component is essential for raft formation.
Raft Strength	Similar to or improved compared to other alginate formulations	Not applicable	Calcium carbonate contributes to the raft's strength.
Raft Resilience	Improved compared to some other alginate formulations	Not applicable	Demonstrates good stability of the physical barrier.

Experimental Protocols

In Vivo Evaluation of Postprandial Esophageal Acid Exposure

Objective: To compare the effectiveness of **Gaviscon** Double Action Liquid to a standard antacid in controlling postprandial acid reflux in patients with Gastroesophageal Reflux Disease (GERD).

Methodology: A double-blind, randomized, crossover study design is employed.[\[8\]](#)

- Patient Selection: Patients with a confirmed diagnosis of GERD are recruited.
- Instrumentation: High-resolution manometry combined with pH-impedance monitoring is used to record esophageal motility and reflux events.[\[8\]](#)
- Procedure:
 - Each patient undergoes two separate study periods.
 - In each period, a standardized meal is consumed to induce postprandial reflux.
 - Following the meal, patients receive a dose of either **Gaviscon** Double Action Liquid or an equivalent strength standard antacid.[\[8\]](#)
 - Esophageal pH and impedance are monitored for a period of 3.5 hours post-ingestion.
- Data Analysis: The primary outcome measured is the total time the distal esophagus is exposed to a pH < 4. Secondary outcomes include the number of reflux events, the proximal extent of reflux, and the nadir pH of the refluxate.[\[8\]](#)

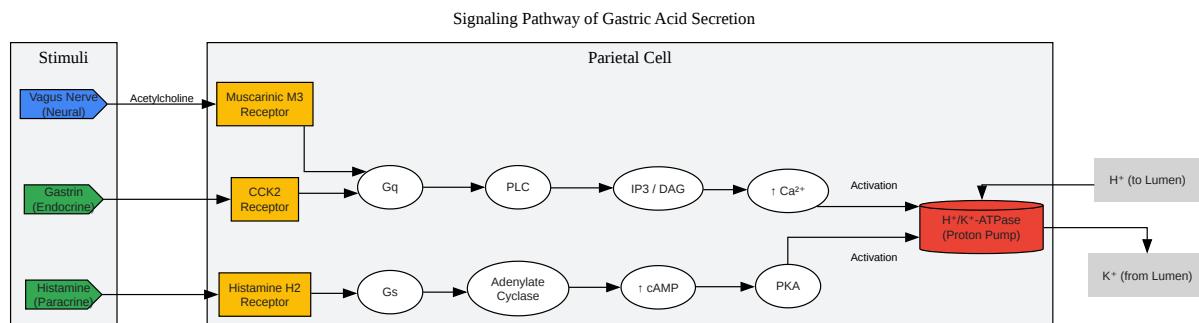
In Vitro Measurement of Acid Neutralizing Capacity (ANC)

Objective: To determine the capacity of an antacid to neutralize a known amount of acid.

Methodology: A back-titration method is commonly used.

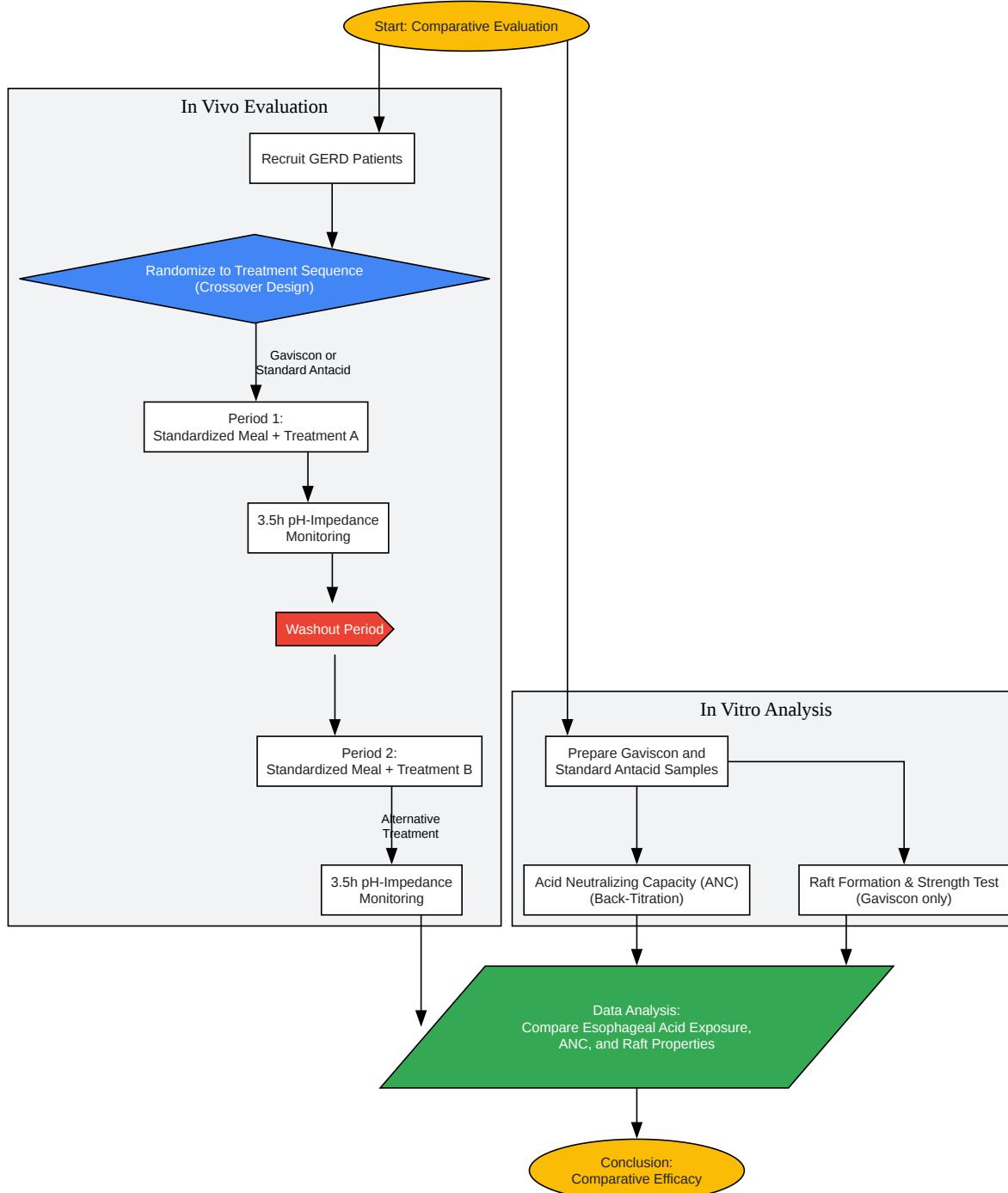
- Sample Preparation: A known quantity of the antacid formulation is accurately weighed and crushed if in tablet form.
- Reaction with Acid: The sample is added to a precise volume of a standardized hydrochloric acid (HCl) solution of known concentration (e.g., 0.1 M HCl), which is in excess of the antacid's neutralizing capacity.
- Incubation: The mixture is stirred and maintained at a constant temperature (e.g., 37°C) for a specified period (e.g., 1 hour) to allow for the neutralization reaction to complete.[8]
- Titration: The unreacted (excess) HCl is then titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH), of known concentration. A pH indicator (e.g., phenolphthalein) is used to determine the endpoint of the titration.
- Calculation: The amount of HCl neutralized by the antacid is calculated by subtracting the amount of HCl that reacted with the NaOH from the initial amount of HCl added.

In Vitro Assessment of Raft Formation and Strength


Objective: To evaluate the formation and physical properties of the alginate raft.

Methodology:

- Raft Formation:
 - A specified volume of the alginate-containing formulation (e.g., **Gaviscon Double Action**) is added to a beaker containing a solution of 0.1 M hydrochloric acid, simulating gastric acid.
 - The beaker is maintained at 37°C in a water bath to mimic physiological conditions.
 - The raft is allowed to form and mature for a set period (e.g., 30 minutes).
- Raft Strength Measurement:
 - A texture analyzer or a modified balance is used to measure the force required to break through the formed raft. An L-shaped probe is typically used to pull upwards through the raft, and the peak force is recorded as the raft strength.


- Raft Resilience Measurement: The ability of the raft to maintain its integrity over time and under gentle agitation can be visually assessed or quantified by measuring changes in raft strength over time.

Visualizations

[Click to download full resolution via product page](#)

Caption: Gastric acid secretion by parietal cells is stimulated by acetylcholine, gastrin, and histamine.

[Click to download full resolution via product page](#)

Caption: Workflow for comparing **Gaviscon** Double Action and standard antacids.

Conclusion

Gaviscon Double Action offers a dual mechanism of action that distinguishes it from standard antacid formulations. While both provide rapid acid neutralization, the formation of a physical alginate raft by **Gaviscon** Double Action provides an additional mechanism to control gastroesophageal reflux.[4][7] Experimental data indicates that this dual action translates to superior control of postprandial esophageal acid exposure compared to standard antacids of equivalent neutralizing capacity, even though the total number of reflux events may not differ.[8] The primary benefit of the alginate component appears to be the displacement and neutralization of the postprandial acid pocket, rendering the refluxate less acidic.[8] For researchers and drug development professionals, the formulation of **Gaviscon** Double Action represents a targeted approach to managing reflux symptoms that goes beyond simple acid neutralization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro Antacid Screening of the Aqueous and Ethanolic Leaf Extracts of *Ixora Coccinea* (Linn). and *Mimosa Pudica* (Linn.) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]
- 5. [In vitro determination of the neutralizing capacity of antacids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Gaviscon Double Action vs. Standard Antacid Formulations: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1233894#gaviscon-double-action-versus-standard-antacid-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com